![molecular formula C22H14F3NO B2835563 2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-83-2](/img/structure/B2835563.png)

2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

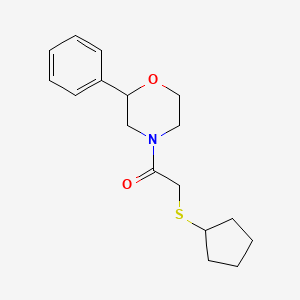

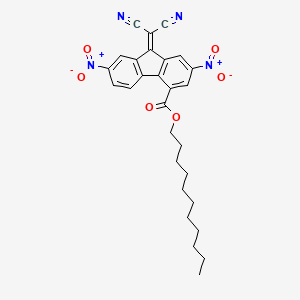

“2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline” is a chemical compound with the molecular formula C23H13F6NO . It is a quinoline derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline” consists of a quinoline core with a phenoxy group and a trifluoromethylphenyl group attached . The presence of these groups could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications

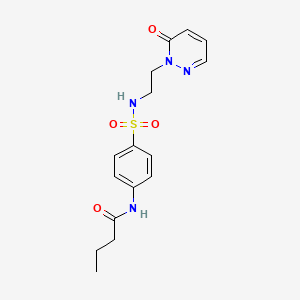

- Description : These sensors are designed to detect specific analytes (such as ions or molecules) based on changes in fluorescence intensity. The compound’s unique structure contributes to its sensitivity and selectivity in detecting target species .

- Description : These sensors can selectively recognize and quantify anions (e.g., chloride, fluoride, or acetate ions) in solution. The compound’s structural features play a crucial role in binding to specific anions, leading to measurable changes in fluorescence or other properties .

- Description : Spectroelectrochemistry combines spectroscopy (such as UV-Vis or fluorescence) with electrochemistry. By varying the applied potential, scientists can study how the compound’s electronic structure changes, providing insights into its behavior in different redox states .

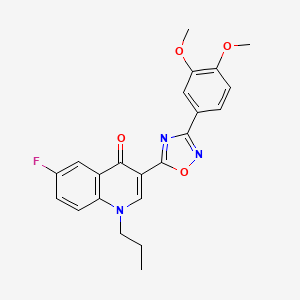

- Description : Its π-conjugated structure suggests potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), or field-effect transistors (FETs). Researchers explore its charge transport properties and stability for these applications .

- Description : Researchers explore its potential as a fluorescent probe for cellular imaging or as a scaffold for designing bioactive molecules. Understanding its biological effects and toxicity profiles is essential for drug discovery and development .

- Description : Researchers study its absorption and emission spectra, quantum yield, and excited-state dynamics. These properties influence its utility in various applications, including luminescent materials and sensors .

Fluorescent Chemosensors

Amidourea-Based Anion Sensor

Spectroelectrochemical Studies

Materials Science and Organic Electronics

Biological Studies

Photophysical Properties

Future Directions

The potential applications and future directions for “2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline” are currently unknown. Given the biological activity of other quinoline derivatives , this compound could potentially be of interest in medicinal chemistry research. Further studies would be needed to explore its potential uses.

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been known to act as a calcitonin gene-related peptide (cgrp) receptor antagonist . CGRP receptors play a crucial role in pain transmission and vascular regulation.

Mode of Action

Based on the known actions of similar compounds, it may interact with its target receptors, leading to changes in cellular signaling pathways .

Biochemical Pathways

Compounds acting on cgrp receptors can influence pain signaling pathways .

Result of Action

Based on the known actions of similar compounds, it may lead to changes in cellular signaling and potentially influence pain perception .

properties

IUPAC Name |

2-phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO/c23-22(24,25)17-9-6-8-15(13-17)19-14-16-7-4-5-12-20(16)26-21(19)27-18-10-2-1-3-11-18/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAYLPAUERXXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)

![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2835488.png)

![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate](/img/structure/B2835490.png)

![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)